

molecular structure and conformation of N-ethyl-N-methylpropan-2-amine

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Compound of Interest

Compound Name: *N-ethyl-N-methylpropan-2-amine*

Cat. No.: B14665218

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An In-Depth Technical Guide on the Molecular Structure and Conformation of **N-ethyl-N-methylpropan-2-amine**

Abstract

N-ethyl-N-methylpropan-2-amine, a tertiary amine with significant structural features, presents a compelling case for detailed conformational analysis. Understanding the three-dimensional arrangement of its substituents is paramount for predicting its reactivity, intermolecular interactions, and potential applications in fields such as medicinal chemistry and materials science. This document provides a comprehensive overview of the molecule's structural properties, explores its conformational landscape through theoretical analysis, and outlines the key experimental and computational protocols required for its empirical study. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of small molecule architecture.

Molecular Identity and Physicochemical Properties

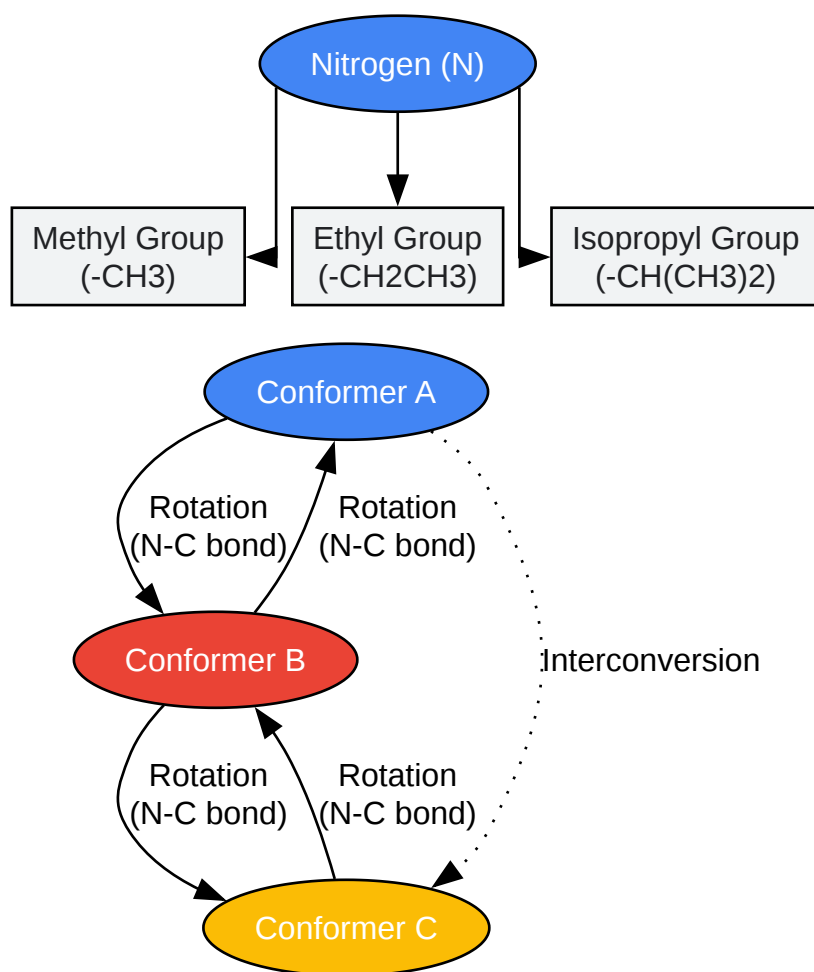
N-ethyl-N-methylpropan-2-amine is a chiral tertiary amine. The central nitrogen atom is bonded to three distinct alkyl groups: a methyl, an ethyl, and an isopropyl group. The presence of these groups dictates the molecule's steric and electronic properties.

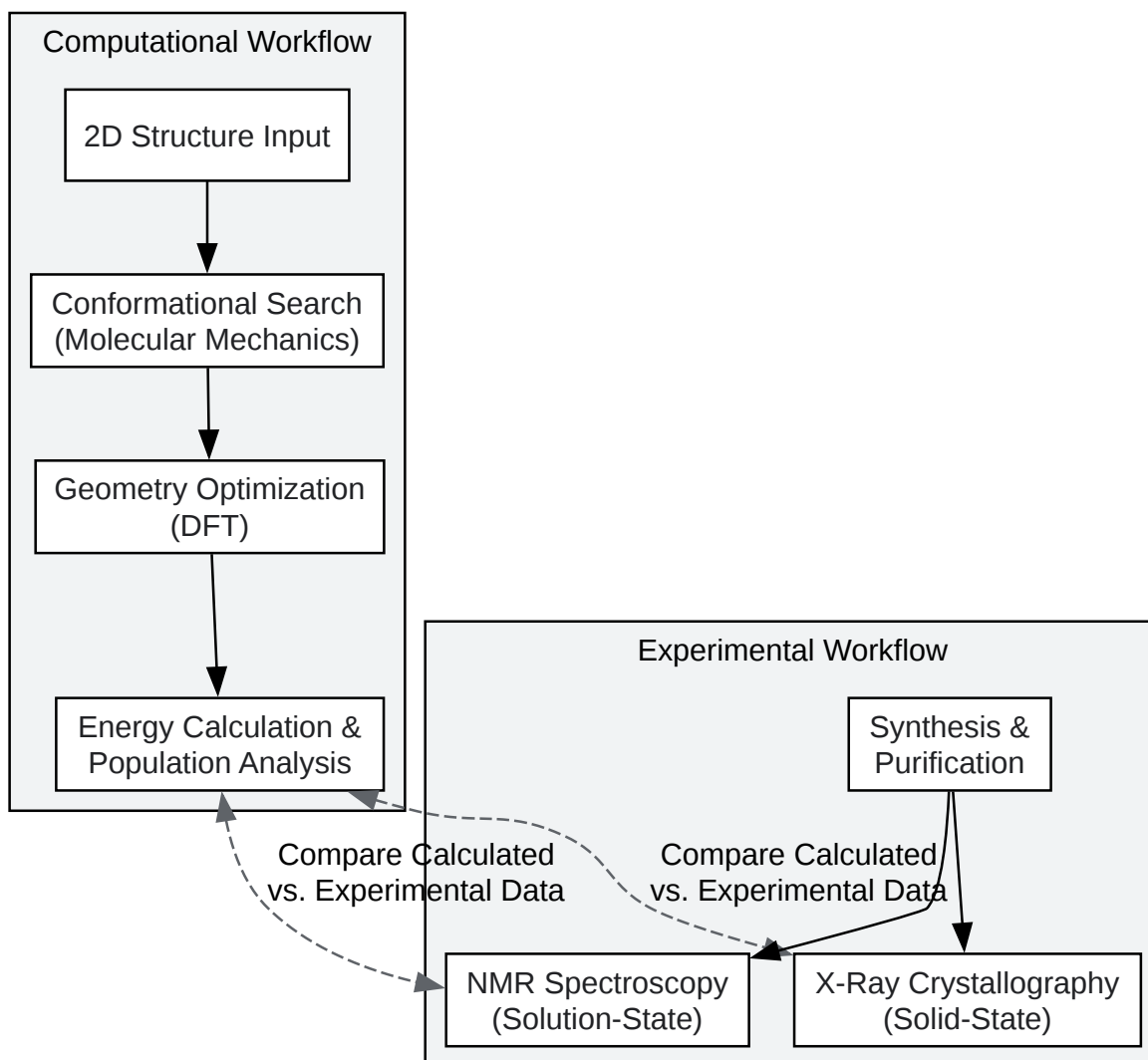
Table 1: Physicochemical Properties of **N-ethyl-N-methylpropan-2-amine**

Property	Value	Source
IUPAC Name	N-ethyl-N-methylpropan-2-amine	[1]
Synonyms	Ethylmethylisopropylamine, N-ethyl-N-methyl-2-propanamine	[2]
CAS Number	39198-07-7	[1][2][3]
Molecular Formula	C ₆ H ₁₅ N	[1][2]
Molecular Weight	101.19 g/mol	[1][2]
Canonical SMILES	CCN(C)C(C)C	[1]
Rotatable Bond Count	2	[2]
Complexity	41.4	[2]
XLogP3-AA	1.4	[1][2]

Molecular Structure and Conformational Analysis

The core of **N-ethyl-N-methylpropan-2-amine**'s structure is a tertiary nitrogen atom, which typically adopts a trigonal pyramidal geometry. The molecule possesses two primary rotatable bonds: the N-C(ethyl) bond and the N-C(isopropyl) bond. Rotation around these bonds gives rise to a complex potential energy surface with multiple conformational minima (rotamers).





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References

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- 2. Page loading... [wap.guidechem.com]
- 3. N-ethyl-N-methylpropan-2-amine | CAS#:39198-07-7 | Chemsrce [chemsrc.com]
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